molecular formula C16H16N2O2 B14732364 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid CAS No. 5426-74-4

6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid

Cat. No.: B14732364
CAS No.: 5426-74-4
M. Wt: 268.31 g/mol
InChI Key: LYMZNUVUHDCJBK-UHFFFAOYSA-N
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Description

6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxylic acid group and a dimethylaminophenylethenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method includes the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 . Additionally, the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate is also employed to introduce the dimethylanilinoethenyl moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid stands out due to its combination of a pyridine ring with a carboxylic acid group and a dimethylaminophenylethenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in nonlinear optics and advanced material synthesis.

Properties

CAS No.

5426-74-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-[2-[4-(dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-18(2)14-10-7-12(8-11-14)6-9-13-4-3-5-15(17-13)16(19)20/h3-11H,1-2H3,(H,19,20)

InChI Key

LYMZNUVUHDCJBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C(=O)O

Origin of Product

United States

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